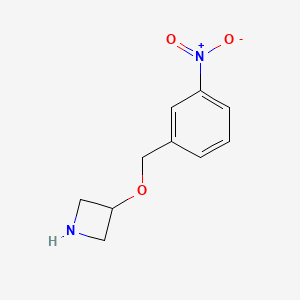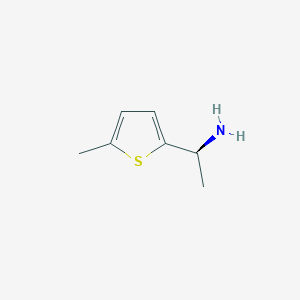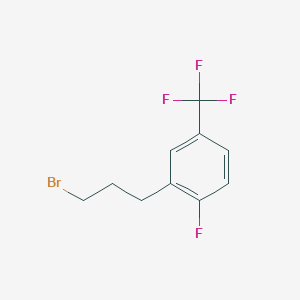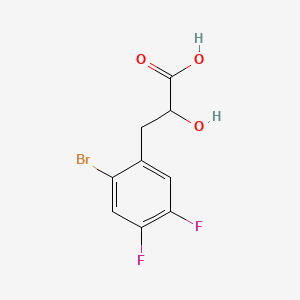![molecular formula C14H23NO3 B13539616 tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for imparting rigidity and three-dimensionality to molecules, which can enhance their physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides under mild reaction conditions . This approach is advantageous due to its broad substrate scope and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and ability to introduce three-dimensionality make it valuable in the design of novel compounds with enhanced properties .
Biology and Medicine: In biological and medicinal research, this compound serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can improve the solubility, potency, and metabolic stability of drug candidates, making them more developable and potentially reducing therapeutic doses required .
Industry: In the industrial sector, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used in the development of materials such as molecular rods, molecular rotors, and supramolecular linker units . These materials have applications in fields like materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a rigid scaffold that influences the spatial arrangement of functional groups, thereby affecting the compound’s binding affinity and specificity to its targets . This structural feature can enhance the compound’s ability to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the oxolan-3-yl group, which imparts additional functionality and potential for further derivatization . In contrast, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate have different substituents that influence their reactivity and applications.
Eigenschaften
Molekularformel |
C14H23NO3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
tert-butyl N-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-14-7-13(8-14,9-14)10-4-5-17-6-10/h10H,4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ONYZIJNHBFGWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
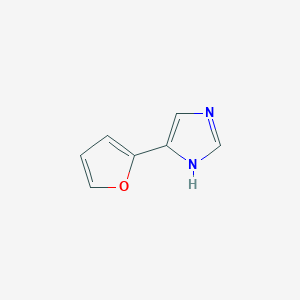
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)

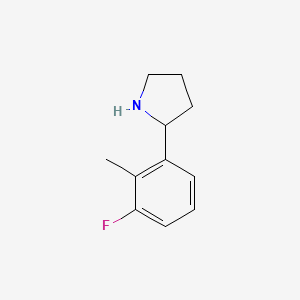
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)


